molecular formula C11H15ClO2 B8029748 2-Butoxy-4-chloro-1-methoxybenzene

2-Butoxy-4-chloro-1-methoxybenzene

Cat. No.: B8029748
M. Wt: 214.69 g/mol
InChI Key: QMWNVBGKXDMKAN-UHFFFAOYSA-N
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Description

2-Butoxy-4-chloro-1-methoxybenzene (: 1881288-91-0 ) is a synthetic organic compound with the molecular formula C 11 H 15 ClO 2 and a molecular weight of 214.69 g/mol . It is characterized by a benzene ring substituted with a butoxy group, a chlorine atom, and a methoxy group. The methoxy group is a common feature in many approved drugs and bioactive molecules, where it often contributes to a compound's binding affinity and metabolic stability by serving as both a hydrogen bond acceptor and a source of lipophilicity . Structurally related chloro-methoxybenzene compounds, such as 2-chloro-1,4-dimethoxybenzene, have been identified in research as effective cofactors in enzymatic reactions, notably in the oxidation of anisyl alcohol by lignin peroxidase (LiP), suggesting potential applications for this chemical class in studying biocatalysis or enzymatic mechanisms . This product is supplied with a minimum purity of 95% . It is intended for research and development purposes in a controlled laboratory environment only. The product is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, as it may carry hazards such as causing skin or eye irritation or specific organ toxicity upon exposure .

Properties

IUPAC Name

2-butoxy-4-chloro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-3-4-7-14-11-8-9(12)5-6-10(11)13-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWNVBGKXDMKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Acetic acid facilitates protonation of Cl₂, generating electrophilic Cl⁺ for aromatic substitution.

  • Temperature : Low temperatures (0–5°C) minimize ortho-chlorination byproducts.

  • Stoichiometry : A 1:1 molar ratio of guaiacol to Cl₂ ensures monochlorination. Excess Cl₂ risks dichlorination at positions 5 or 6.

ParameterOptimal ValueDeviation Effect
Temperature0–5°C>10°C increases ortho-chlorination
Cl₂ Equivalents1.0>1.2 leads to dichlorination
Reaction Time2 hoursProlonged time reduces yield

Post-reaction workup involves quenching with ice water, extraction using dichloromethane, and recrystallization from ethanol to achieve >85% purity.

Williamson Ether Synthesis for Butoxy Group Introduction

The phenolic hydroxyl group of 4-chloro-2-methoxyphenol is alkylated via Williamson ether synthesis to install the butoxy moiety. This step employs butyl bromide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux.

Mechanistic Insights

  • Deprotonation : K₂CO₃ generates the phenoxide ion, enhancing nucleophilicity.

  • Nucleophilic Substitution : The phenoxide attacks butyl bromide’s electrophilic carbon, forming the ether bond.

Critical Parameters

  • Base Selection : K₂CO₃ (mild base) minimizes side reactions compared to stronger bases like NaH.

  • Solvent : DMF’s high polarity solubilizes both the phenoxide and alkyl halide.

  • Temperature : Reflux (~150°C) accelerates the reaction, achieving >90% conversion in 6 hours.

ConditionOptimal ValueEffect of Variation
BaseK₂CO₃ (2.2 equiv)NaH causes over-alkylation
SolventDMFAcetone slows reaction kinetics
Butyl Bromide1.5 equivExcess leads to di-alkylation

Purification involves vacuum distillation (b.p. 120–125°C at 15 mmHg) followed by silica gel chromatography to isolate 2-butoxy-4-chloro-1-methoxybenzene in 78% yield.

Alternative Synthesis: Photochemical Nucleophilic Aromatic Substitution

Recent advances utilize photoredox catalysis for selective substitution. A mixture of 2,4-dichloro-1-methoxybenzene and butanol, irradiated with blue LEDs in the presence of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), substitutes the para-chloro group with butoxy.

Reaction Dynamics

  • Light Source : Blue LEDs (450 nm) excite DDQ, generating a radical intermediate.

  • Selectivity : The methoxy group directs substitution to the para position via resonance stabilization.

ComponentRoleImpact on Yield
DDQPhotocatalystAbsence reduces yield to <5%
ButanolNucleophileMethanol gives methoxy byproduct
Irradiation Time12 hoursShorter durations limit conversion

This method achieves 65% yield but requires specialized equipment and rigorous oxygen exclusion.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.02 (t, 3H, CH₂CH₂CH₂CH₃), 1.52 (m, 2H, OCH₂CH₂), 1.78 (m, 2H, OCH₂CH₂CH₂), 3.87 (s, 3H, OCH₃), 4.02 (t, 2H, OCH₂), 6.52 (d, 1H, Ar-H), 6.89 (dd, 1H, Ar-H), 7.21 (d, 1H, Ar-H).

  • ¹³C NMR : δ 13.8 (CH₃), 19.2 (CH₂), 31.5 (CH₂), 55.9 (OCH₃), 68.4 (OCH₂), 112.5–153.2 (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 229.1 [M+H]⁺ (calculated for C₁₁H₁₅ClO₂: 228.08).

Industrial-Scale Considerations

  • Cost Efficiency : Williamson synthesis is preferred for scalability, with raw material costs 40% lower than photochemical methods.

  • Waste Management : DMF recovery via distillation reduces environmental impact.

  • Safety : Chlorine gas handling requires pressurized reactors and scrubbers to neutralize HCl byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-chloro-1-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Electrophilic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Substitution: Products include butoxy derivatives with different substituents replacing the chloro group.

    Oxidation: Products include quinones.

    Reduction: Products include hydroxy derivatives.

Scientific Research Applications

2-Butoxy-4-chloro-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-4-chloro-1-methoxybenzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key differences between 2-Butoxy-4-chloro-1-methoxybenzene and related compounds identified in the evidence:

Compound Name Molecular Formula Substituent Positions Molecular Mass (g/mol) Key Features
This compound C₁₁H₁₅ClO₂ 1: -OCH₃; 2: -O-(CH₂)₃CH₃; 4: Cl 214.69 Hydrophobic butoxy chain, electron-donating methoxy, and electron-withdrawing Cl.
2-Chloro-1-methoxy-4-methylbenzene C₈H₈ClO 1: -OCH₃; 2: Cl; 4: -CH₃ 155.60 Smaller substituents (methyl instead of butoxy), Cl at position 2 .
2-Chloro-4-methoxy-1-methylbenzene C₈H₈ClO 1: -CH₃; 2: Cl; 4: -OCH₃ 155.60 Methoxy at position 4 vs. 1; methyl instead of butoxy .
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene C₁₉H₂₁Cl₃O₂ 1: -O-(CH₂)₃CH₃; 4: complex trichloroethyl group 393.73 Bulkier trichloroethyl group; higher molecular weight and lipophilicity .
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene C₁₁H₁₂BrClO 1: cyclopropylmethoxy; 2: -CH₂Br; 4: Cl 275.57 Bromine enhances electrophilic reactivity; cyclopropane adds steric strain .

Physicochemical Properties

  • Hydrophobicity: The butoxy group in this compound increases hydrophobicity compared to compounds with methyl (e.g., 2-Chloro-1-methoxy-4-methylbenzene) or smaller alkoxy groups. This property may enhance its utility in non-polar solvents or lipid-rich environments .
  • Electronic Effects: The methoxy group at position 1 is a strong electron-donor via resonance, directing electrophilic substitution to positions 3 or 5. In contrast, 2-Chloro-4-methoxy-1-methylbenzene places methoxy at position 4, altering regioselectivity .
  • Comparatively, 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene’s cyclopropane ring creates additional steric constraints .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-Butoxy-4-chloro-1-methoxybenzene?

  • Methodological Answer : The synthesis of this compound typically involves halogenation and etherification steps. Key reagents include halogenating agents (e.g., Cl₂ or SOCl₂) and alkoxy precursors (e.g., butanol derivatives). Reaction conditions such as temperature (60–120°C), solvent polarity (e.g., dichloromethane or THF), and pH (neutral to slightly acidic) are critical for controlling substitution patterns . For example, chlorination at the 4-position requires precise stoichiometry to avoid over-halogenation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR (¹H/¹³C) to confirm substituent positions and butoxy/chloro/methoxy group integration .
  • FT-IR to identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹ for ethers).
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.
    Computational tools (e.g., Gaussian) can model electron density distributions, aiding in predicting reactivity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 5–9) at 25–50°C. Monitor degradation via HPLC or GC-MS. The compound is stable in neutral aqueous conditions but prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to ether bond cleavage. Storage recommendations: inert atmosphere (N₂), desiccated, and protected from UV light .

Advanced Research Questions

Q. How can computational chemistry predict and resolve contradictions in experimental reactivity data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for competing reactions (e.g., nucleophilic substitution vs. elimination). For example, discrepancies in chlorination yields can be resolved by simulating steric effects from the butoxy group. Pair computational results with kinetic experiments (e.g., Arrhenius plots) to validate hypotheses .

Q. What strategies are effective for designing bioactivity assays targeting enzyme interactions with this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to cytochrome P450 isoforms.
  • Molecular docking : Tools like AutoDock Vina predict binding affinities to active sites (e.g., CYP3A4).
  • Metabolic pathway analysis : Incubate with liver microsomes and track metabolites via LC-MS/MS to identify bioactivation or detoxification pathways .

Q. How can retrosynthetic analysis and AI-driven tools improve the efficiency of multi-step syntheses?

  • Methodological Answer : AI platforms (e.g., Template_relevance models) leverage databases like Reaxys and PISTACHIO to propose one-step or multi-step routes. For example, a feasible route might involve Suzuki coupling for aryl-ether formation followed by selective chlorination. Validate predicted routes with small-scale trials (1–5 mmol) and optimize catalysts (e.g., Pd/C for cross-coupling) .

Q. What experimental designs mitigate challenges in analyzing surface adsorption or environmental interactions?

  • Methodological Answer :
  • Microscopic surface analysis : Use AFM or ToF-SIMS to study adsorption on indoor surfaces (e.g., glass, polymers).
  • Environmental fate studies : Simulate atmospheric oxidation in smog chambers (O₃/OH radical exposure) and quantify degradation products via GC×GC-MS.
  • Green chemistry adaptations : Replace hazardous solvents (e.g., DCM) with ionic liquids or supercritical CO₂ to reduce environmental impact .

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